molecular formula C22H22BrClF2N4OS B12385200 Akt-IN-14

Akt-IN-14

Cat. No.: B12385200
M. Wt: 543.9 g/mol
InChI Key: CQNZXVADOZFBKD-UFRBEDTPSA-N
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Description

Akt-IN-14 is a chemical compound known for its inhibitory effects on the serine/threonine-specific protein kinase, AktThis compound is primarily used in scientific research to study the Akt signaling pathway and its implications in cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Akt-IN-14 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as halogenation, nucleophilic substitution, and cyclization. The final product, this compound, is obtained through purification processes like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The final product is subjected to rigorous quality control measures to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions

Akt-IN-14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while reduction may produce reduced forms with different properties .

Scientific Research Applications

Akt-IN-14 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the Akt signaling pathway and its role in various cellular processes.

    Biology: Employed in cell biology research to investigate the effects of Akt inhibition on cell proliferation, apoptosis, and migration.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit Akt, which is often overactive in cancer cells.

    Industry: Utilized in the development of new drugs targeting the Akt pathway for various diseases

Mechanism of Action

Akt-IN-14 exerts its effects by binding to the active site of Akt, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of Akt-mediated signaling pathways. The molecular targets of this compound include various proteins involved in cell survival, proliferation, and metabolism. By inhibiting Akt, this compound can induce apoptosis and reduce cell proliferation in cancer cells .

Comparison with Similar Compounds

Akt-IN-14 is compared with other Akt inhibitors, such as:

Uniqueness

This compound is unique due to its specific binding affinity and inhibitory potency against Akt. It has shown effectiveness in various preclinical models and is a valuable tool for studying the Akt signaling pathway. Its distinct chemical structure and mechanism of action differentiate it from other Akt inhibitors .

List of Similar Compounds

  • Capivasertib (AZD5363)
  • Afuresertib
  • MK-2206
  • GSK690693
  • Perifosine

Properties

Molecular Formula

C22H22BrClF2N4OS

Molecular Weight

543.9 g/mol

IUPAC Name

3-bromo-N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-11-thia-5,6-diazatricyclo[8.3.0.02,6]trideca-1(10),2,4,12-tetraene-12-carboxamide;hydrochloride

InChI

InChI=1S/C22H21BrF2N4OS.ClH/c23-15-10-27-29-7-1-2-19-14(21(15)29)9-20(31-19)22(30)28-18-11-26-6-5-13(18)12-3-4-16(24)17(25)8-12;/h3-4,8-10,13,18,26H,1-2,5-7,11H2,(H,28,30);1H/t13-,18+;/m0./s1

InChI Key

CQNZXVADOZFBKD-UFRBEDTPSA-N

Isomeric SMILES

C1CC2=C(C=C(S2)C(=O)N[C@@H]3CNCC[C@H]3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br.Cl

Canonical SMILES

C1CC2=C(C=C(S2)C(=O)NC3CNCCC3C4=CC(=C(C=C4)F)F)C5=C(C=NN5C1)Br.Cl

Origin of Product

United States

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